molecular formula C21H16N4O2 B2708025 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide CAS No. 941979-92-6

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide

Cat. No.: B2708025
CAS No.: 941979-92-6
M. Wt: 356.385
InChI Key: WVYUERTVLZDYIZ-UHFFFAOYSA-N
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Description

“N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinoline and pyridazine moieties, followed by various functional group interconversions and coupling reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple aromatic rings and functional groups. The quinoline and pyridazine rings would contribute to the compound’s aromaticity and potentially its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and potentially its boiling and melting points .

Scientific Research Applications

Antimicrobial Applications

Compounds with structural similarities to N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide have demonstrated notable antimicrobial activities. For instance, novel quinoline incorporated 1,3-thiazinan-4-one derivatives have shown significant antibacterial activity against pathogenic bacterial strains, antitubercular activity against Mycobacterium tuberculosis H37Rv, and antimalarial activity against Plasmodium falciparum, with some compounds exhibiting excellent activity compared to first-line drugs (Umamatheswari & Sankar, 2017).

Antitumor and Immunomodulatory Effects

Quinoline derivatives have also been studied for their antitumor effects. Linomide, a quinoline 3-carboxamide, has demonstrated antitumor effects against various prostatic cancers in rats, highlighting its potential for treating cancers with diverse characteristics. These effects are observed in vivo and involve a cytotoxic response of the cancer cells, leading to retardation of growth rates in primary and metastatic lesions (Ichikawa et al., 1992).

Interaction with Peripheral Benzodiazepine Receptors

Quinoline-2-carboxamide derivatives have been investigated as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds have shown high specific binding to PBR in various organs, suggesting their utility in imaging studies related to inflammation and neurodegenerative diseases (Matarrese et al., 2001).

Electrochemical, Photocatalytic, and Magnetic Properties

Research on quinoline-imidazole-monoamide ligands and their complexes has revealed improved electrocatalytic activities, including reduction properties of inorganic bromate, nitrite, hydrogen peroxide, and oxidation properties of ascorbic acid. These complexes also possess photocatalytic properties for degrading organic dyes and exhibit magnetic behavior, demonstrating their potential for various applications in materials science (Li et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoline derivatives are used as antimalarial drugs, where they interfere with the heme detoxification process in the malaria parasite .

Safety and Hazards

As with any chemical compound, handling “N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. Given the medicinal relevance of many quinoline derivatives, it could be interesting to explore its potential as a therapeutic agent .

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-25-20(26)13-12-18(24-25)15-6-9-16(10-7-15)22-21(27)19-11-8-14-4-2-3-5-17(14)23-19/h2-13H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYUERTVLZDYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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